molecular formula C11H12F2O4 B2736575 5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid CAS No. 2248327-84-4

5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid

Cat. No.: B2736575
CAS No.: 2248327-84-4
M. Wt: 246.21
InChI Key: REEXCTRZSXTOID-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a suitable benzoic acid derivative. This can be achieved through metal-mediated stepwise reactions, where the difluoromethyl group is introduced using reagents like ClCF₂H or difluorocarbene .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthesis, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its binding to proteins and other biomolecules. This can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoromethyl and ethoxy groups can enhance its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-(difluoromethyl)-3-ethoxy-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4/c1-3-17-8-5-6(10(12)13)4-7(11(14)15)9(8)16-2/h4-5,10H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEXCTRZSXTOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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